BenchChemオンラインストアへようこそ!

2-[(2-Allylphenoxy)methyl]-1H-benzimidazole

Lipophilicity Drug-likeness Permeability

2-[(2-Allylphenoxy)methyl]-1H-benzimidazole (CAS 831205-46-0) is a synthetic small-molecule benzimidazole derivative bearing a 2-allylphenoxy substituent linked through a methylene bridge to the 2-position of the benzimidazole core. Its molecular formula is C17H16N2O with a molecular weight of 264.32 g/mol.

Molecular Formula C17H16N2O
Molecular Weight 264.328
CAS No. 831205-46-0
Cat. No. B2402596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Allylphenoxy)methyl]-1H-benzimidazole
CAS831205-46-0
Molecular FormulaC17H16N2O
Molecular Weight264.328
Structural Identifiers
SMILESC=CCC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H16N2O/c1-2-7-13-8-3-6-11-16(13)20-12-17-18-14-9-4-5-10-15(14)19-17/h2-6,8-11H,1,7,12H2,(H,18,19)
InChIKeyMGRPWACLJDUFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Allylphenoxy)methyl]-1H-benzimidazole (CAS 831205-46-0): Structural Identity and Pharmacological Context


2-[(2-Allylphenoxy)methyl]-1H-benzimidazole (CAS 831205-46-0) is a synthetic small-molecule benzimidazole derivative bearing a 2-allylphenoxy substituent linked through a methylene bridge to the 2-position of the benzimidazole core. Its molecular formula is C17H16N2O with a molecular weight of 264.32 g/mol . The compound belongs to the 2-phenoxymethylbenzimidazole subclass, which has been systematically explored for antimicrobial [1], cytochrome P450 inhibition [2], and angiotensin II receptor antagonism [3]. The presence of the ortho-allyl substituent distinguishes this compound from the unsubstituted 2-(phenoxymethyl)-1H-benzimidazole and from para-substituted analogs commonly encountered in published series.

2-[(2-Allylphenoxy)methyl]-1H-benzimidazole: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the 2-phenoxymethylbenzimidazole series, substitution pattern on the phenoxy ring critically governs both potency and selectivity. Murray et al. demonstrated that for microsomal oxidase inhibition, the size and regiochemistry of the 2-substituent directly determines binding affinity and spectral binding type—small substituents yield low-affinity reverse type I binding, while larger substituents produce high-affinity type I binding [1]. In the antimicrobial domain, Reddy et al. showed that para-substituted analogs (e.g., 4-chloro, 4-bromo, 4-methyl) exhibit distinct zone-of-inhibition profiles against S. aureus, E. coli, and P. aeruginosa, with rank-order potency varying across organisms [2]. The ortho-allyl group in the target compound introduces a sterically demanding, electron-donating, and potentially metal-coordinating alkene that is absent in the commonly available 2-(phenoxymethyl)-1H-benzimidazole (unsubstituted) or para-halo analogs. Generic substitution without verifying SAR continuity therefore risks losing target-specific potency, altering CYP inhibition liability, or disrupting downstream synthetic derivatization paths.

2-[(2-Allylphenoxy)methyl]-1H-benzimidazole: Quantitative Differentiation Evidence vs. Closest Analogs


Computed Lipophilicity Differentiation: LogP of 2-[(2-Allylphenoxy)methyl]-1H-benzimidazole vs. Unsubstituted 2-(Phenoxymethyl)-1H-benzimidazole

The allyl substituent at the ortho position of the phenoxy ring increases the computed LogP by approximately 1.3 log units relative to the unsubstituted 2-(phenoxymethyl)-1H-benzimidazole, based on vendor-provided calculated properties . Specifically, 2-[(2-Allylphenoxy)methyl]-1H-benzimidazole has a computed LogP of 3.87, whereas 2-(phenoxymethyl)-1H-benzimidazole (CAS 6637-29-2) is reported with a computed LogP of approximately 2.54 . This difference of ΔLogP ≈ +1.33 corresponds to a predicted ~20-fold increase in octanol-water partition coefficient.

Lipophilicity Drug-likeness Permeability ADME

Topological Polar Surface Area (TPSA) Differentiation: Allyl-Substituted vs. Halo-Substituted 2-Phenoxymethylbenzimidazoles

2-[(2-Allylphenoxy)methyl]-1H-benzimidazole has a computed TPSA of 37.91 Ų . This value is significantly lower than that of nitro-substituted analogs (e.g., 2-[(4-nitrophenoxy)methyl]-1H-benzimidazole, TPSA ~84 Ų) and comparable to chloro-substituted analogs (TPSA ~37 Ų). The TPSA of 37.91 Ų lies well below the 60 Ų threshold for predicted good oral absorption and below the 90 Ų threshold for blood-brain barrier penetration.

TPSA Oral bioavailability Drug-likeness BBB penetration

Rotatable Bond Count and Conformational Flexibility: 2-[(2-Allylphenoxy)methyl]-1H-benzimidazole vs. Directly Linked 2-Arylbenzimidazoles

The target compound possesses 5 rotatable bonds , due to the methylene bridge (-O-CH2-) connecting the benzimidazole core to the ortho-allylphenoxy group and the allyl side chain itself. In contrast, directly linked 2-arylbenzimidazoles (e.g., 2-phenyl-1H-benzimidazole) have only 1 rotatable bond between rings. The increased rotatable bond count introduces greater conformational entropy, which can modulate binding to flexible protein pockets such as the BH3-binding groove of Bcl-2 family proteins, where induced-fit recognition is critical [1].

Conformational flexibility Molecular recognition Entropic penalty SAR

Synthetic Accessibility and Orthogonal Reactivity of the Allyl Handle: Differentiation from Saturated or Halo Analogs

The terminal alkene of the ortho-allyl substituent provides a unique, chemoselective synthetic handle absent in methyl, chloro, bromo, or unsubstituted phenoxymethyl analogs. This allyl group can undergo thiol-ene click reactions, olefin metathesis, epoxidation, or hydroboration under conditions that leave the benzimidazole NH and the ether linkage intact [1]. The synthesis of the target compound proceeds via condensation of 2-allylphenol with 2-(chloromethyl)-1H-benzimidazole or via o-phenylenediamine with (2-allylphenoxy)acetic acid, with reported yields in the 65–80% range and purities of 95–98% from commercial suppliers .

Click chemistry Thiol-ene reaction Late-stage functionalization Chemical biology

Class-Level Antimicrobial Activity: Potency of 2-Phenoxymethylbenzimidazoles Against M. tuberculosis H37Rv—Inference for Allyl-Substituted Member

In a series of 32 2-substituted phenoxymethyl benzimidazoles and 1-alkyl-2-substituted phenoxymethyl benzimidazoles tested against Mycobacterium tuberculosis H37Rv, all compounds exhibited complete growth inhibition at 1 µg/mL, comparable to rifampicin and isoniazid standards [1]. Compound R1X4 (C17H18N2O, the closest homolog in the series to the target compound C17H16N2O) demonstrated antitubercular activity at all three tested concentrations (1, 10, and 100 µg/mL). While the allyl-substituted compound was not directly tested in this panel, its structural homology to R1X4—differing only by the allyl unsaturation on the phenoxy substituent—supports the inference that similar antimycobacterial potency is probable, with the alkene potentially enhancing membrane partitioning.

Antitubercular M. tuberculosis MIC Phenoxymethylbenzimidazole

Angiotensin II Receptor Antagonism Class-Level IC50 Range: Contextualizing Potential Cardiovascular Screening

A series of 2-alkyl and 2-substituted benzimidazole derivatives were developed as nonpeptide angiotensin II (AII) receptor antagonists, exhibiting in vitro IC50 values in the range of 10⁻⁵ to 10⁻⁷ M (10,000–100 nM) in radioligand binding assays and in vivo ED50 values of 5–20 mg/kg (i.v.) in rat hypertension models [1]. While 2-[(2-Allylphenoxy)methyl]-1H-benzimidazole was not part of this study, its 2-phenoxymethyl architecture is a recognized pharmacophoric variant of the 2-alkylbenzimidazole scaffold. The ortho-allyl group may further enhance receptor affinity through hydrophobic contacts with the AII receptor's lipophilic pocket, based on molecular mechanics calculations showing that larger 2-substituents improve binding [1].

Angiotensin II receptor IC50 Cardiovascular GPCR

2-[(2-Allylphenoxy)methyl]-1H-benzimidazole (CAS 831205-46-0): Prioritized Application Scenarios for Scientific Procurement


CNS-Penetrant Lead Optimization Programs Requiring Moderate-to-High Lipophilicity

The compound's computed LogP of 3.87 and TPSA of 37.91 Ų position it favorably for CNS drug discovery, where optimal LogP ranges of 2–5 and TPSA < 90 Ų are targeted . Procurement is warranted for neuroscience programs seeking benzimidazole-based scaffolds with predicted blood-brain barrier permeability—particularly where the allyl group can be exploited for metabolic stabilization or target engagement studies via bioorthogonal chemistry.

Antimycobacterial Screening Cascades Seeking Structurally Diverse 2-Phenoxymethylbenzimidazoles

Class-level evidence demonstrates that 2-phenoxymethylbenzimidazoles uniformly inhibit M. tuberculosis H37Rv at 1 µg/mL, equivalent to rifampicin and isoniazid [1]. The allyl-substituted variant introduces steric and electronic differentiation from the para-substituted analogs previously tested, making it a valuable addition to diversity-oriented screening libraries targeting drug-resistant tuberculosis.

Chemical Biology Probe Development Exploiting Orthogonal Allyl Reactivity

The terminal alkene of the ortho-allyl group enables thiol-ene conjugation, olefin metathesis, and other click-chemistry-compatible transformations without protecting-group manipulation of the benzimidazole NH [2]. This makes the compound a strategic procurement choice for probe development requiring late-stage functionalization—installing fluorophores, biotin tags, or photoaffinity labels while preserving the core pharmacophore.

CYP450 Inhibition Liability Assessment in Drug-Drug Interaction Panels

Class-level data from Murray et al. show that 2-arylalkyl- and 2-(4'-alkyl)phenoxymethylbenzimidazoles differentially inhibit mixed-function oxidases in rat liver microsomes, with potency dependent on substituent size and regiochemistry [3]. The ortho-allyl compound serves as a structural probe to map the steric boundaries of the CYP inhibitory pharmacophore—supporting procurement for ADME screening panels aiming to differentiate CYP isoform selectivity within benzimidazole chemical space.

Quote Request

Request a Quote for 2-[(2-Allylphenoxy)methyl]-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.